GR 128107
Description
GR 128107 (CAS: 190328-44-0) is a synthetic organic compound with a purity of ≥98%, available in quantities of 50 mg, 100 mg, and 250 mg . The lack of publicly accessible research on this compound highlights a gap in current literature, necessitating comparative analysis with its analogs for inferential insights.
Properties
CAS No. |
190328-44-0 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.35 |
IUPAC Name |
1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3 |
InChI Key |
RBINAFTXZHPTNU-UHFFFAOYSA-N |
SMILES |
CC(N1CC(C2=CNC3=C2C=C(OC)C=C3)CCC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GR 128107; GR128107; GR-128107. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Modifications :
- GR 127935 HCl and GR 125487 sulfamate exhibit functional group additions (hydrochloride salt and sulfamate, respectively), which may enhance solubility or metabolic stability compared to this compound .
- GR 113808 , a well-characterized 5-HT₄ receptor antagonist, suggests that GR-series compounds may target serotonin receptors, though this compound’s specific target remains unverified .
Availability and Purity: All listed compounds share a purity threshold of ≥98%, indicating standardized synthesis protocols.
Pharmacological Inference : While direct data for this compound is absent, its structural analogs like GR 113808 provide a template for hypothesizing mechanisms. For example, sulfamate derivatives (e.g., GR 125487 sulfamate) are often used to improve bioavailability or reduce enzymatic degradation in drug design .
Q & A
Q. How should researchers mitigate off-target effects of this compound in preclinical neuropharmacology studies?
- Answer : Screen against panels of GPCRs (e.g., CEREP’s SafetyScreen44) to rule out polypharmacology. Use transcriptomic profiling (e.g., RNA-seq) in target tissues to identify unintended pathway activation. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with translational goals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
